Cas no 96394-42-2 (tert-butyl N-(2-bromoacetyl)carbamate)
tert-butyl N-(2-bromoacetyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-(2-bromoacetyl)carbamate
- (2-bromo-acetyl)-carbamic acid tert-butyl ester
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- Inchi: 1S/C7H12BrNO3/c1-7(2,3)12-6(11)9-5(10)4-8/h4H2,1-3H3,(H,9,10,11)
- InChI Key: PIBOUPWSAWJWMG-UHFFFAOYSA-N
- SMILES: BrCC(NC(=O)OC(C)(C)C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 186
- XLogP3: 1.5
- Topological Polar Surface Area: 55.4
tert-butyl N-(2-bromoacetyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1692848-0.05g |
tert-butyl N-(2-bromoacetyl)carbamate |
96394-42-2 | 94% | 0.05g |
$66.0 | 2023-09-20 | |
| Enamine | EN300-1692848-0.1g |
tert-butyl N-(2-bromoacetyl)carbamate |
96394-42-2 | 94% | 0.1g |
$98.0 | 2023-09-20 | |
| Enamine | EN300-1692848-0.25g |
tert-butyl N-(2-bromoacetyl)carbamate |
96394-42-2 | 94% | 0.25g |
$142.0 | 2023-09-20 | |
| Enamine | EN300-1692848-0.5g |
tert-butyl N-(2-bromoacetyl)carbamate |
96394-42-2 | 94% | 0.5g |
$271.0 | 2023-09-20 | |
| Enamine | EN300-1692848-1.0g |
tert-butyl N-(2-bromoacetyl)carbamate |
96394-42-2 | 94% | 1g |
$371.0 | 2023-06-04 | |
| Enamine | EN300-1692848-2.5g |
tert-butyl N-(2-bromoacetyl)carbamate |
96394-42-2 | 94% | 2.5g |
$726.0 | 2023-09-20 | |
| Enamine | EN300-1692848-5.0g |
tert-butyl N-(2-bromoacetyl)carbamate |
96394-42-2 | 94% | 5g |
$1075.0 | 2023-06-04 | |
| Enamine | EN300-1692848-10.0g |
tert-butyl N-(2-bromoacetyl)carbamate |
96394-42-2 | 94% | 10g |
$1593.0 | 2023-06-04 | |
| Enamine | EN300-1692848-1g |
tert-butyl N-(2-bromoacetyl)carbamate |
96394-42-2 | 94% | 1g |
$371.0 | 2023-09-20 | |
| Enamine | EN300-1692848-5g |
tert-butyl N-(2-bromoacetyl)carbamate |
96394-42-2 | 94% | 5g |
$1075.0 | 2023-09-20 |
tert-butyl N-(2-bromoacetyl)carbamate Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Yanyun Wang,Huijun Ma,Galong Li,Fei Gao,Mingli Peng,Hai Ming Fan Nanoscale Horiz., 2019,4, 1450-1459
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on tert-butyl N-(2-bromoacetyl)carbamate
Professional Introduction to Compound with CAS No. 96394-42-2 and Product Name: tert-butyl N-(2-bromoacetyl)carbamate
The compound with the CAS number 96394-42-2 and the product name tert-butyl N-(2-bromoacetyl)carbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The tert-butyl group and the N-(2-bromoacetyl)carbamate moiety contribute to its versatile reactivity, making it a valuable intermediate in synthetic organic chemistry.
In recent years, the pharmaceutical industry has seen a surge in the demand for specialized intermediates that can facilitate the synthesis of complex molecules. tert-butyl N-(2-bromoacetyl)carbamate stands out as one such intermediate, offering a synthetic pathway that is both efficient and scalable. Its utility in constructing biologically active scaffolds has been demonstrated in numerous studies, particularly in the development of novel therapeutic agents.
The structural features of tert-butyl N-(2-bromoacetyl)carbamate make it an excellent candidate for further functionalization. The presence of a bromoacetyl group provides a reactive site for nucleophilic substitution reactions, while the tert-butyl carbamate moiety offers stability and protection against unwanted side reactions. This combination of properties has made it a preferred choice for medicinal chemists seeking to develop new drug candidates.
Recent research has highlighted the compound's role in the synthesis of protease inhibitors, which are crucial in treating various diseases, including HIV and cancer. The ability to incorporate this compound into larger molecular frameworks allows for the creation of highly specific inhibitors that target disease-causing enzymes. For instance, studies have shown that derivatives of tert-butyl N-(2-bromoacetyl)carbamate can be used to develop potent inhibitors of caspase enzymes, which play a key role in apoptosis and inflammation.
The synthesis of tert-butyl N-(2-bromoacetyl)carbamate involves a series of well-defined chemical steps that highlight its synthetic utility. The reaction typically begins with the bromination of acetic acid derivatives, followed by carbamate formation using diethyl carbamate or similar reagents. The tert-butyl group is introduced through subsequent alkylation reactions, resulting in the desired product. This synthetic route is not only efficient but also scalable, making it suitable for industrial applications.
In addition to its pharmaceutical applications, tert-butyl N-(2-bromoacetyl)carbamate has shown promise in materials science. Its reactivity allows for the incorporation into polymers and coatings, where it can enhance material properties such as durability and biocompatibility. Researchers are exploring its potential use in developing advanced biomedical materials, including drug-eluting stents and tissue engineering scaffolds.
The safety profile of tert-butyl N-(2-bromoacetyl)carbamate is another critical aspect that has been thoroughly evaluated. Extensive toxicological studies have been conducted to assess its stability, solubility, and potential biological effects. These studies have consistently shown that the compound is well-tolerated at typical usage levels, making it suitable for both laboratory research and industrial applications.
The future prospects for tert-butyl N-(2-bromoacetyl)carbamate are promising, with ongoing research aimed at expanding its applications across multiple industries. Innovations in synthetic methodologies are expected to further enhance its utility, while collaborations between academia and industry will drive its adoption in new drug development programs. As our understanding of molecular interactions continues to grow, compounds like this will play an increasingly important role in addressing global health challenges.
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